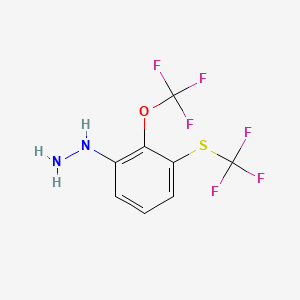
2-Chloroethyl naphthalen-1-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl naphthalen-1-ylacetate is an organic compound with the molecular formula C₁₄H₁₃ClO₂ It is a derivative of naphthaleneacetic acid and is characterized by the presence of a chloroethyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl naphthalen-1-ylacetate typically involves the esterification of naphthaleneacetic acid with 2-chloroethanol. One common method involves dissolving recrystallized naphthaleneacetic acid in redistilled 2-chloroethanol containing 10% boron trifluoride. The solution is then heated in a boiling water bath for 20 minutes, followed by cooling in an ice bath. The mixture is transferred to a separatory funnel, and the organic layer is extracted with petroleum ether. The extract is washed, dried, and evaporated to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl naphthalen-1-ylacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Hydrolysis: The ester bond can be hydrolyzed to produce naphthaleneacetic acid and 2-chloroethanol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted naphthaleneacetic acid derivatives.
Oxidation: Naphthaleneacetic acid.
Reduction: Naphthaleneethanol.
Hydrolysis: Naphthaleneacetic acid and 2-chloroethanol.
Aplicaciones Científicas De Investigación
2-Chloroethyl naphthalen-1-ylacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for gas chromatography analysis.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl naphthalen-1-ylacetate involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in various applications, including its use as a growth regulator in plants and as a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl ethyl sulfide: Another chloroethyl compound with similar alkylating properties.
Naphthaleneacetic acid: The parent compound of 2-Chloroethyl naphthalen-1-ylacetate, used in similar applications.
2-Chloroethanol: A simpler chloroethyl compound with a wide range of industrial applications.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the chloroethyl group, which confer specific chemical and biological properties. Its ability to act as an alkylating agent while retaining the structural features of naphthaleneacetic acid makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
10172-26-6 |
|---|---|
Fórmula molecular |
C14H13ClO2 |
Peso molecular |
248.70 g/mol |
Nombre IUPAC |
2-chloroethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H13ClO2/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
Clave InChI |
ALLDSFKMNAEFNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


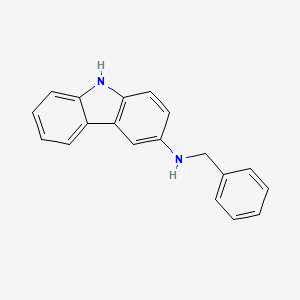
![(5S,10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl diethyl phosphate](/img/structure/B14068748.png)
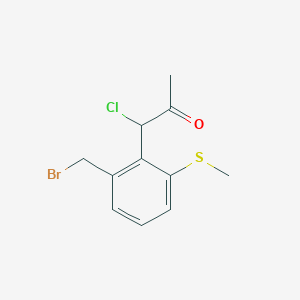
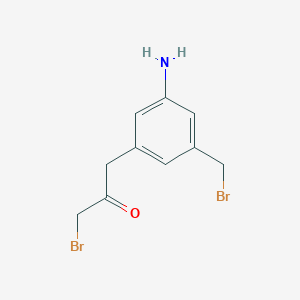
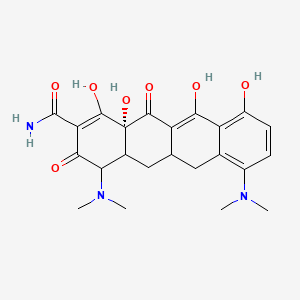
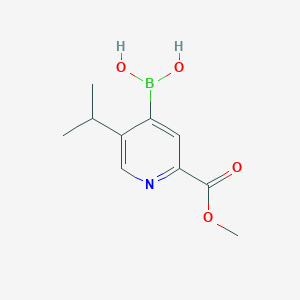
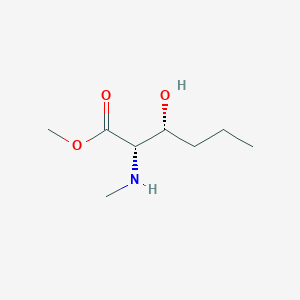

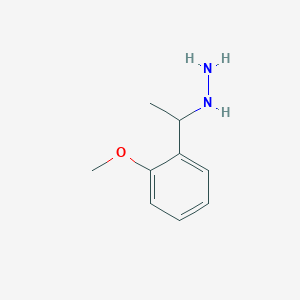
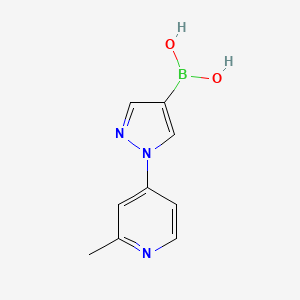
![3-[(Tert-butyldimethylsilyl)oxy]-2-oxopropyl acetate](/img/structure/B14068799.png)


